![molecular formula C21H25N5O B2940970 3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320212-41-5](/img/structure/B2940970.png)

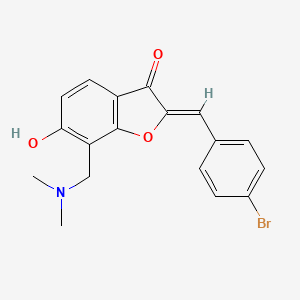

3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

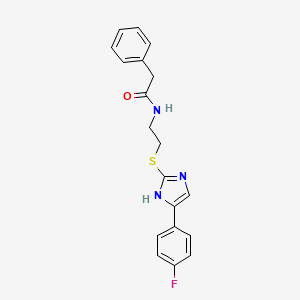

3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research into quinolone derivatives, such as 5-alkoxyimidazoquinolones, has shown potential antibacterial activity. These compounds, including analogs with modifications in the imidazoquinolone structure, have been evaluated for their effectiveness against various bacterial strains, offering a path for the development of new antibacterial agents. The synthesis and structure-activity relationships of these compounds highlight their importance in medicinal chemistry for combating bacterial infections (Fujita et al., 1996).

Antimicrobial and Antituberculosis Agents

A series of tetrazolo[1,5-a]quinoline-based imidazole derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research suggests the potential of these compounds in treating infectious diseases and highlights the importance of chemical modifications for enhancing biological activity (Mungra et al., 2012).

Antileishmanial Agents

Compounds isolated from Piper dennisii, including dihydrochalcones and benzoic acid derivatives, have shown antileishmanial activity. This discovery underlines the potential of naturally derived and chemically modified compounds in the development of treatments for parasitic infections (Cabanillas et al., 2012).

Antineoplastic Activity

Research into benzimidazole condensed ring systems has led to the synthesis of new compounds with antineoplastic activity. These studies contribute to the search for novel cancer therapies, demonstrating the therapeutic potential of benzimidazole derivatives in oncology (Abdel-Hafez, 2007).

GABAA Receptor Ligands

Imidazoquinolines and related structures have been explored as GABAA receptor ligands with potential therapeutic applications in treating anxiety and epilepsy. The investigation into the efficacy and pharmacokinetic profiles of these compounds offers insights into their role in neurological disorders (Jacobsen et al., 1999).

Green Chemistry Approaches

The use of polyethylene glycol (PEG-400) as a reaction medium for synthesizing novel 1,5-benzodiazepines underscores the move towards greener and more sustainable chemical processes. This research not only advances the synthesis of benzodiazepines but also promotes environmentally friendly methodologies in chemical synthesis (Konda et al., 2011).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various targets, leading to different biological responses.

Mode of Action

For instance, some imidazole derivatives have been found to inhibit NLRP3 activation, NLRP3-dependent pyroptosis, and the consequent release of IL-1β .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Properties

IUPAC Name |

3-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c1-2-6-17-16(5-1)13-20(25-24-17)27-14-15-9-11-26(12-10-15)21-22-18-7-3-4-8-19(18)23-21/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATHIPZZVFYZGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2940887.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2940890.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-[6-(2-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2940893.png)

![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)